![molecular formula C18H15N4NaO4S B13802038 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt CAS No. 70615-18-8](/img/structure/B13802038.png)
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring system substituted with sulfonic acid, acetylamino, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid. This is followed by the introduction of the acetylamino and azo groups through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalene compounds.
科学的研究の応用
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid: A simpler compound with similar sulfonic acid functionality.
8-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of the acetylamino and azo groups.
4-Acetylamino-2-naphthalenesulfonic acid: Lacks the azo group but has similar acetylamino and sulfonic acid functionalities.
Uniqueness
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
CAS番号 |
70615-18-8 |
|---|---|
分子式 |
C18H15N4NaO4S |
分子量 |
406.4 g/mol |
IUPAC名 |
sodium;8-[(4-acetamidophenyl)diazenyl]-5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O4S.Na/c1-11(23)20-12-2-4-13(5-3-12)21-22-18-9-8-17(19)15-7-6-14(10-16(15)18)27(24,25)26;/h2-10H,19H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
InChIキー |
JKIPHQLSBNVKPU-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


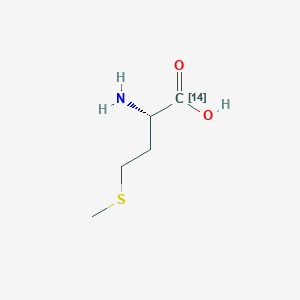
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
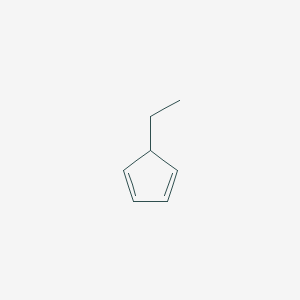
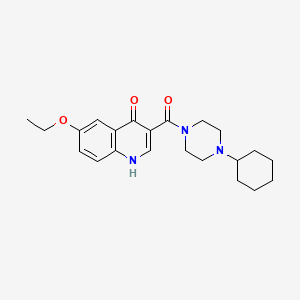
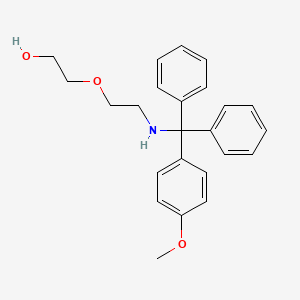


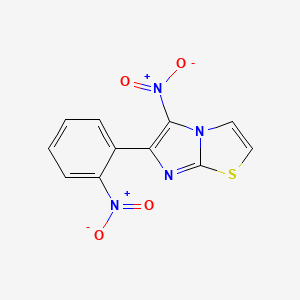
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
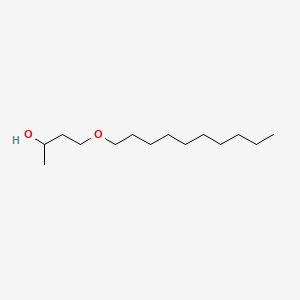
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)



